Chloropivaloyl cyanide

Description

Historical Perspectives and Evolution of Acyl Cyanide Synthesis Methodologies

Historically, the synthesis of acyl cyanides, compounds featuring an acyl group attached to a cyanide moiety (R-C(O)CN), involved methods such as the dehydration of alpha-aldehyde ketoximes and the reaction of acid chlorides with metal cyanides, particularly silver cyanide. google.com These early methods, however, were often economically unviable for large-scale production. google.com A significant advancement came with the development of processes involving the reaction of carboxylic acid anhydrides with hydrogen cyanide, often in the vapor phase over a contact catalyst. google.com This innovation provided a more economical route to acyl cyanides from readily available materials. google.com Further refinements in the 20th century included reacting acyl halides with metal cyanides, a process that, despite its utility, presented challenges due to its two-phase nature (solid-liquid reaction). google.com The use of catalysts, such as copper(I) cyanide, and various solvents has been explored to improve the efficiency of these reactions. google.comresearchgate.net

Contemporary Significance of Acyl Cyanides in Synthetic Organic Chemistry

Acyl cyanides are valuable reagents in modern organic synthesis. wikipedia.org They serve as versatile intermediates for creating a variety of organic molecules. google.com A key aspect of their utility lies in their "umpolung" reactivity, where the normal polarity of a functional group is reversed. journalspress.comacs.org Specifically, acyl cyanides can function as acyl anion synthons, enabling reactions that would otherwise be difficult to achieve. journalspress.com This reactivity is harnessed in reactions like the enantioselective Michael addition to enones and the synthesis of α-amino acid derivatives. acs.orgacs.org The development of "masked acyl cyanide" (MAC) reagents has further expanded their application, allowing for the generation of nucleophilic acyl anion equivalents under basic conditions. acs.orgrsc.org These reagents have proven instrumental in the total synthesis of complex natural products. acs.org

Overview of Halogenated Alkanes in Organic Transformations

Halogenated alkanes, also known as haloalkanes, are alkanes in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). pressbooks.pub This substitution imparts significant changes in the molecule's physical and chemical properties. wikipedia.orgchemicals.co.uk Halogenation is a crucial reaction in organic chemistry as it transforms relatively unreactive alkanes into more versatile functionalized compounds. libretexts.orgbyjus.com The presence of the halogen atom introduces polarity and a reactive site for various transformations. chemicals.co.uk

Halogenated alkanes participate in a range of reactions, including:

Substitution reactions: The halogen atom can be replaced by a variety of nucleophiles. wikipedia.org

Elimination reactions: Dehydrohalogenation leads to the formation of alkenes. wikipedia.org

Free-radical reactions: For instance, reaction with magnesium yields Grignard reagents. wikipedia.org

The reactivity of haloalkanes is influenced by the nature of the halogen, with the bond strength to carbon decreasing down the group (C-F > C-Cl > C-Br > C-I). chemicals.co.uk

Contextualizing Chloropivaloyl Cyanide within Advanced Organic Synthesis

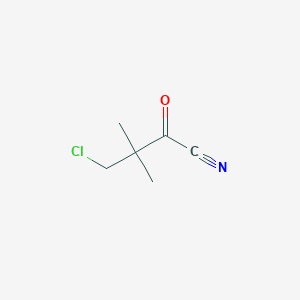

This compound, with its chemical structure containing both a chloro-substituted pivaloyl group and a cyanide moiety, sits (B43327) at the intersection of acyl cyanide and halogenated alkane chemistry. Its full IUPAC name is 3-chloro-2,2-dimethylpropanoyl cyanide. The presence of the reactive acyl cyanide group, combined with the chlorinated alkyl chain, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. ontosight.ai For instance, halogenopivaloyl cyanides can be converted to 1,2,4-triazin-5-one derivatives, which are known to have herbicidal activity. google.com The synthesis of such specialized acyl cyanides often involves the reaction of the corresponding acyl chloride (in this case, 3-chloropivaloyl chloride) with a cyanide source. ontosight.aigoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8ClNO |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

3-chloro-2,2-dimethylpropanoyl cyanide |

InChI |

InChI=1S/C6H8ClNO/c1-6(2,4-7)5(9)3-8/h4H2,1-2H3 |

InChI Key |

BPJSSUUZANSCBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCl)C(=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Chloropivaloyl Cyanide

Novel Synthetic Routes to Pivaloyl Cyanide Scaffolds

The formation of the pivaloyl cyanide core is a critical step, for which several methods have been developed, starting from common carboxylic acid derivatives.

The conversion of carboxylic acid derivatives into acyl cyanides (carbonyl cyanides) is a fundamental transformation in organic synthesis. Acyl cyanides are valuable intermediates, and their synthesis can be achieved through several routes. A common method involves the reaction of a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), with a cyanide source.

For instance, acyl chlorides can be treated with metal cyanides to yield the corresponding acyl cyanide. minia.edu.eg A patented process describes the preparation of pivaloyl cyanide from pivaloyl chloride. google.com Another established method utilizes the reaction of carboxylic acid anhydrides with anhydrous hydrocyanic acid. google.com This reaction is often performed at high temperatures, and in some cases, in an autoclave to achieve good yields. google.com

The general mechanism for the formation of acyl cyanides from acyl chlorides involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion.

General Reaction Scheme:

R-CO-Cl + M-CN → R-CO-CN + M-Cl (where M is a metal like Na, K, or Cu)

(R-CO)₂O + HCN → R-CO-CN + R-COOH

These methods provide a basis for the specific synthesis of pivaloyl cyanide.

Specific methodologies have been developed for the efficient synthesis of pivaloyl cyanide. One patented continuous process reacts pivalic acid anhydride with anhydrous hydrocyanic acid at temperatures between 180°C and 240°C. google.com This reaction is facilitated by a catalyst, such as an alkali metal/copper cyanide complex, in an inert, high-boiling aprotic organic diluent like diphenyl ether. google.com The crude product, consisting of pivaloyl cyanide and pivalic acid, is continuously distilled from the reactor. google.com

Alternatively, pivaloyl chloride can serve as the starting material. In one procedure, pivaloyl chloride is reacted with hydrogen cyanide in the presence of copper (I) cyanide and pulverized copper. prepchem.com The reaction is typically conducted under a nitrogen atmosphere at elevated temperatures (90°C to 110°C). prepchem.com This method has been reported to produce pivaloyl cyanide in yields of 86% to 88%. prepchem.com

| Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pivalic Acid Anhydride | Anhydrous Hydrocyanic Acid | Alkali metal/copper cyanide complex | 180-240 °C | High Yield (Continuous Process) | google.com |

| Pivaloyl Chloride | Hydrogen Cyanide | Copper (I) Cyanide, Copper | 90-110 °C | 86-88% | prepchem.com |

Selective Chlorination Approaches for Tertiary Alkanes

A significant challenge in the synthesis of chloropivaloyl cyanide is the selective chlorination of one of the nine primary hydrogens on the pivaloyl group's three methyl groups. Standard free-radical chlorination is often unselective. libretexts.orglibretexts.org

Achieving regioselectivity in the halogenation of alkanes is a persistent challenge in organic chemistry. libretexts.org For the pivaloyl moiety, the goal is to selectively functionalize a primary C(sp³)–H bond. While tertiary C-H bonds are generally more reactive towards radical halogenation, modern synthetic methods have been developed to enhance selectivity. libretexts.orgnih.gov

Techniques utilizing directing groups or specialized catalysts can steer the halogenation to a specific site. nih.govnih.govrsc.org For example, methods using N-halosuccinimides in unique solvents like hexafluoroisopropanol (HFIP) have been shown to enable mild and regioselective halogenation of various substrates, although application to simple alkanes can still be challenging. organic-chemistry.org The development of catalyst-controlled C-H activation processes also offers a pathway to regioselective halogenation. nih.gov

In the context of the pivaloyl group, a key precursor is chloropivaloyl chloride, which is synthesized by the chlorination of pivaloyl chloride. google.compatsnap.com This suggests that the chlorination is performed on a molecule where the pivaloyl group is already part of an acyl chloride.

Free-radical substitution is a common method for halogenating alkanes, typically initiated by UV light. savemyexams.com However, standard radical chlorination with chlorine gas (Cl₂) is known for its low selectivity, often leading to a mixture of isomeric products. libretexts.orglibretexts.org The reactivity of C-H bonds towards chlorine radicals generally follows the order: tertiary > secondary > primary. libretexts.org This makes the selective chlorination of a primary C-H bond in a molecule containing a tertiary carbon, like the pivaloyl group, difficult.

Despite this, specific conditions can be employed to favor monochlorination and improve selectivity. A patented process for preparing chloropivaloyl chloride utilizes the gas-phase photocatalysis chlorination of pivaloyl chloride. google.compatsnap.com This method is designed to effectively inhibit the generation of multi-chlorinated substitutes. google.com The reaction involves pivaloyl chloride and chlorine gas, leading to the formation of chloropivaloyl chloride and hydrogen chloride. google.com

Reaction Scheme: (CH₃)₃CCOCl + Cl₂ --(hv)--> ClCH₂(CH₃)₂CCOCl + HCl google.com

Recent advances in radical chemistry have introduced more selective chlorination methods. For example, the use of aminium radicals, generated from protonated N-chloroamines under photochemical conditions, has been shown to provide high selectivity in sp³ C-H chlorination by maximizing both polar and steric effects. nih.gov Similarly, sulfamate (B1201201) esters have been used as directing groups to guide radical-mediated chlorination to specific aliphatic C-H bonds. nih.gov These advanced methods represent potential strategies for the highly selective synthesis of chloropivaloyl precursors.

| Starting Material | Reagent | Method | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Pivaloyl Chloride | Chlorine (Cl₂) | Gas-Phase Photocatalysis | Chloropivaloyl Chloride | Inhibits multi-chlorination | google.compatsnap.com |

Convergent and Divergent Synthetic Pathways to this compound

A linear synthesis is the most straightforward conceptual approach, where the starting material is modified step-by-step. Two plausible linear routes are:

Route A (Chlorination first): Pivalic Acid → Pivaloyl Chloride → Chloropivaloyl Chloride → this compound. This route is supported by patents describing the synthesis of chloropivaloyl chloride from pivaloyl chloride. google.compatsnap.com The final step, converting the acyl chloride to an acyl cyanide, is a standard transformation.

Route B (Cyanation first): Pivalic Acid → Pivaloyl Chloride → Pivaloyl Cyanide → this compound. This route involves creating the pivaloyl cyanide scaffold first and then performing the selective chlorination.

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them. crimsonpublishers.com In this context, one could envision preparing a chlorinated pivalic acid derivative and a cyanide source separately and then combining them. However, given the small size of the target molecule, a highly convergent approach offers limited advantages over a linear one. The synthesis described in Route A, where chloropivaloyl chloride is prepared and then reacted with a cyanide source, could be considered a mini-convergent step at the end of the synthesis.

A divergent synthesis starts from a common intermediate that can be used to create a library of related compounds. researchgate.net For example, chloropivaloyl chloride is a key intermediate. patsnap.com From this intermediate, one could diverge to synthesize this compound (by reacting with a cyanide salt), as well as other derivatives like amides (by reacting with amines) or esters (by reacting with alcohols), which are used in the pharmaceutical and pesticide industries. patsnap.com This highlights the utility of chloropivaloyl chloride as a branch point in a divergent synthetic strategy.

Exploration of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an atom-economical and efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of its precursors or analogous structures. For instance, reactions involving acyl chlorides, a cyanide source, and a chlorinating agent in a one-pot setup could theoretically lead to the desired product. The challenges in such an approach lie in controlling the reactivity of the various components to avoid undesired side reactions.

One potential MCR strategy could involve the in-situ generation of an acyl cyanide followed by a subsequent chlorination. For example, the reaction of pivaloyl chloride with a cyanide salt could be performed in the presence of a suitable chlorinating agent. However, the high reactivity of the reagents would necessitate careful optimization of reaction conditions, including solvent, temperature, and the nature of the chlorinating species, to achieve a viable synthetic route.

Sequential Functionalization Approaches

A more controlled and stepwise approach to the synthesis of this compound involves sequential functionalization. This strategy separates the introduction of the chloro and cyano groups into distinct reaction steps, allowing for greater control over the chemical transformations and facilitating purification of the intermediates.

A plausible and widely practiced sequential approach commences with the synthesis of pivaloyl chloride from pivalic acid. This can be achieved through reaction with chlorinating agents such as phosphorus trichloride. The subsequent step involves the chlorination of the pivaloyl chloride to yield chloro-pivaloyl chloride. A notable method for this transformation is gas-phase photocatalytic chlorination, which can effectively inhibit the formation of multiple chlorinated byproducts mdpi.comnih.gov.

The final step in this sequence is the conversion of chloro-pivaloyl chloride to this compound. This is typically accomplished through a nucleophilic substitution reaction where the chloride of the acyl chloride is displaced by a cyanide anion. Various cyanide sources can be employed for this purpose, including alkali metal cyanides or anhydrous hydrocyanic acid, often in the presence of a heavy metal cyanide catalyst researchgate.net. The reaction of acyl chlorides with sodium cyanide is a classic method for the preparation of acyl cyanides chinesechemsoc.org.

Catalytic Systems for Efficient this compound Production

The efficiency and selectivity of the synthetic steps leading to this compound can be significantly enhanced through the use of catalytic systems. Both transition metal catalysis and organocatalysis offer powerful tools for facilitating the key bond-forming reactions, namely the C-CN bond formation and the halogenation process.

Transition Metal Catalysis in C-CN Bond Formation

The formation of the carbon-cyanide (C-CN) bond in the final step of the synthesis of this compound from chloro-pivaloyl chloride can be effectively catalyzed by transition metal complexes. Palladium and nickel-based catalysts have shown significant promise in cyanation reactions of various organic halides, including acyl chlorides.

Palladium-catalyzed cyanation reactions have been extensively studied and offer a versatile method for the synthesis of aryl and heteroaryl nitriles from the corresponding halides nih.govrsc.org. While direct application to acyl chlorides is less common, the underlying principles of oxidative addition, transmetalation, and reductive elimination can be adapted. The choice of ligand is crucial in these systems to prevent catalyst deactivation by the cyanide ion nih.gov.

More directly relevant is the use of nickel catalysts. Nickel-catalyzed decarbonylative cyanation of acyl chlorides using trimethylsilyl (B98337) cyanide has been reported as an efficient method for the synthesis of nitriles organic-chemistry.org. Although this specific reaction leads to the loss of the carbonyl group, it highlights the capability of nickel complexes to catalyze the C-CN bond formation. For the synthesis of this compound, a non-decarbonylative pathway would be required, which could potentially be achieved through careful selection of the nickel catalyst, ligands, and reaction conditions.

| Catalyst System | Cyanide Source | Substrate Scope | Key Features |

| Palladium-based catalysts | Zinc Cyanide, Potassium Ferrocyanide | Aryl and Heteroaryl Halides | High functional group tolerance, but can be sensitive to catalyst poisoning by cyanide. |

| Nickel-based catalysts | Trimethylsilyl cyanide | Acyl Chlorides | Efficient for decarbonylative cyanation; potential for non-decarbonylative pathways with catalyst modification. |

Organocatalytic Applications in Halogenation Processes

While transition metal catalysis is prominent in C-H functionalization for halogenation mdpi.comnih.gov, organocatalysis presents an attractive alternative, avoiding the use of potentially toxic and expensive metals. In the context of synthesizing the chloro-pivaloyl chloride precursor, organocatalytic approaches to halogenation are of significant interest.

Photoredox catalysis, which often utilizes organic dyes as photosensitizers, has emerged as a powerful tool for a variety of chemical transformations, including halogenation reactions. For instance, the use of an organic photoredox catalyst has been demonstrated for the regioselective addition of HCl to alkenes mdpi.com. While not a direct halogenation of an alkyl group, this illustrates the potential of organocatalytic systems to activate halogen sources under mild conditions.

The direct organocatalytic chlorination of the pivaloyl group remains a challenging area of research. However, the development of new organocatalysts that can mediate radical-based halogenation reactions could provide a viable and more sustainable route to chloro-pivaloyl chloride and, consequently, to this compound.

| Catalytic Approach | Halogen Source | Substrate Example | Key Features |

| Organic Photoredox Catalysis | In situ generated HCl | β-methylstyrene derivatives | Mild reaction conditions, regioselective addition. |

Mechanistic Investigations of Chloropivaloyl Cyanide Reactions

Nucleophilic Reactivity at the Cyanide Carbon

While acyl cyanides are known to undergo nucleophilic attack, the primary site of attack is generally the electrophilic carbonyl carbon rather than the cyanide carbon. Nucleophilic attack on the sp-hybridized carbon of the cyanide group is less favorable compared to the attack on the sp2-hybridized carbonyl carbon, which is activated by the electron-withdrawing nature of both the adjacent carbonyl oxygen and the pivaloyl group. However, under specific conditions or with particular nucleophiles, reactivity involving the cyanide group can be envisaged, primarily through addition-elimination pathways.

Detailed Analysis of Nucleophilic Addition-Elimination Pathways

A plausible, though less common, pathway for nucleophilic interaction at the cyanide group of chloropivaloyl cyanide involves a nucleophilic addition to the carbon-nitrogen triple bond, followed by elimination. For instance, a strong nucleophile (Nu⁻) could attack the cyanide carbon to form a transient anionic intermediate.

Step 1: Nucleophilic Addition The nucleophile attacks the electrophilic cyanide carbon, breaking the pi bond and forming a tetrahedral-like intermediate.

Step 2: Elimination This intermediate is generally unstable. The subsequent reaction pathway would depend on the nature of the nucleophile and the reaction conditions. A potential, though energetically unfavorable, subsequent step could involve the elimination of a leaving group. However, in the case of this compound, the more probable event following nucleophilic attack at any position is the departure of the chloride ion, which is a good leaving group.

It is important to note that the hydrolysis of acyl cyanides, a well-studied reaction, proceeds via nucleophilic attack of water on the carbonyl carbon, leading to the formation of a carboxylic acid and hydrogen cyanide. rsc.orgrsc.org This suggests that direct nucleophilic attack on the cyanide carbon is not the preferred pathway for many common nucleophiles.

Kinetic Studies of Cyanide Reactivity in Chloropivaloyl Systems

Nucleophile Strength: Stronger nucleophiles would be expected to react faster.

Solvent Polarity: Polar aprotic solvents would likely enhance the rate of reaction by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile.

Steric Hindrance: The bulky pivaloyl group adjacent to the cyanide moiety would sterically hinder the approach of nucleophiles, leading to slower reaction rates compared to less hindered acyl cyanides.

An illustrative, hypothetical kinetic dataset for the reaction of different nucleophiles with an acyl cyanide is presented below.

| Nucleophile | Solvent | Relative Rate Constant (k_rel) |

| CH₃O⁻ | Methanol | 1.0 |

| CN⁻ | DMSO | 5.2 |

| N₃⁻ | DMF | 3.8 |

| PhS⁻ | Acetonitrile (B52724) | 8.5 |

This is a hypothetical data table for illustrative purposes.

Electrophilic Behavior of the Carbonyl Center

The carbonyl carbon in this compound is a prominent electrophilic site. The polarization of the carbon-oxygen double bond, enhanced by the inductive effect of the chlorine atom and the electron-withdrawing nature of the cyanide group, makes this carbon highly susceptible to nucleophilic attack.

Examination of Electrophilic Activation and Subsequent Transformations

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes and ketones. libretexts.org In the case of this compound, this addition can be followed by the elimination of either the cyanide or the chloride ion, leading to nucleophilic acyl substitution.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. The fate of this intermediate determines the final product.

Path A: Elimination of Cyanide: If the cyanide ion is eliminated, the reaction results in the formation of a new acyl derivative. This is a classic nucleophilic acyl substitution pathway. libretexts.orgbyjus.commasterorganicchemistry.comjove.com

Path B: Elimination of Chloride: Given that chloride is an excellent leaving group, its elimination from the tetrahedral intermediate or a subsequent step is also highly probable. This would lead to the formation of a cyanoketone.

The preferred pathway will depend on the relative leaving group abilities of the cyanide and chloride ions and the stability of the resulting products.

Stereochemical Outcomes in Carbonyl Additions

If the nucleophilic addition to the carbonyl group leads to the formation of a new chiral center, the stereochemical outcome is of significant interest. The carbonyl group is planar, and the nucleophile can attack from either the Re or the Si face. libretexts.orglibretexts.org

In the absence of any chiral influence, the attack from either face is equally probable, leading to a racemic mixture of the two enantiomers. libretexts.orgsaskoer.ca However, the presence of the bulky and electronically influential chloropivaloyl group could introduce a degree of facial selectivity. The t-butyl group, in particular, exerts a significant steric effect, which could favor the approach of the nucleophile from the less hindered face. rsc.org

Consider the reduction of the carbonyl group with a hydride reagent. The approach of the hydride can be directed by the steric bulk of the pivaloyl group.

| Hydride Reagent | Diastereomeric Ratio (less hindered:more hindered attack) |

| NaBH₄ | 65:35 |

| LiAlH₄ | 70:30 |

| L-Selectride® | 95:5 |

This is a hypothetical data table illustrating potential diastereoselectivity based on steric hindrance.

Reactivity at the Halogenated Tertiary Carbon Center

The tertiary carbon atom bearing the chlorine atom is another site for nucleophilic attack. This is an α-halo ketone system, and the reactivity of the C-Cl bond is significantly enhanced by the adjacent carbonyl group. nih.govwikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond and stabilizes the transition state of a nucleophilic substitution reaction.

Reactions at this center typically proceed via a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, or a combination of both, depending on the reaction conditions and the nature of the nucleophile.

S(_N)2 Pathway: A bimolecular nucleophilic substitution would involve a backside attack by the nucleophile, displacing the chloride ion in a single concerted step. However, the tertiary nature of the carbon center and the significant steric hindrance from the pivaloyl group would make an S(_N)2 reaction highly unfavorable. youtube.com

S(_N)1 Pathway: A unimolecular pathway involving the formation of a carbocation intermediate is more likely for a tertiary halide. The adjacent carbonyl group can stabilize the carbocation through resonance, although this effect is generally weaker than for α-alkoxy or α-amino carbocations. The bulky pivaloyl group would also favor an S(_N)1 mechanism by relieving steric strain in the transition state leading to the planar carbocation.

Competition between substitution at the carbonyl carbon and the α-carbon is a key aspect of the reactivity of α-halo ketones. up.ac.zaacs.org Strong, soft nucleophiles tend to favor substitution at the α-carbon, while hard nucleophiles often prefer to attack the carbonyl carbon.

Below is a table illustrating the plausible relative rates of substitution at the α-carbon with different nucleophiles.

| Nucleophile | Solvent | Mechanism | Relative Rate |

| I⁻ | Acetone | S(_N)1/S(_N)2 | Fast |

| CH₃COO⁻ | Acetic Acid | S(_N)1 | Moderate |

| H₂O | Water | S(_N)1 | Slow |

| (CH₃)₃CO⁻ | t-Butanol | E2 | (Elimination likely) |

This is a hypothetical data table based on general principles of nucleophilic substitution at hindered α-halo ketones.

Elucidation of Substitution Mechanisms (SN1, SN2, SET pathways)

The presence of a chlorine atom alpha to the carbonyl group makes this compound a substrate for nucleophilic substitution reactions. The operative mechanism, whether SN1, SN2, or a single-electron transfer (SET) pathway, is influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates.

SN2 Pathway: For strong, unhindered nucleophiles in polar aprotic solvents, a bimolecular nucleophilic substitution (SN2) mechanism is generally anticipated. chemguide.co.ukchemistrystudent.com The nucleophile directly attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The electron-withdrawing nature of the adjacent acyl cyanide group is expected to activate the α-carbon towards nucleophilic attack. nih.gov

SN1 Pathway: An SN1 mechanism would proceed through the formation of a carbocation intermediate. The stability of this carbocation is a critical factor. While the adjacent carbonyl group can be destabilizing due to its electron-withdrawing inductive effect, it can also potentially stabilize the carbocation through resonance, forming an oxocarbenium ion. The bulky pivaloyl group might also favor an SN1 pathway by sterically hindering the backside attack required for an SN2 reaction. chemguide.co.uk Reactions in polar protic solvents, which can stabilize the ionic intermediates, would favor this pathway.

SET Pathway: A single-electron transfer (SET) pathway may be operative with certain nucleophiles, particularly those with low oxidation potentials, or under photolytic conditions. This pathway would involve the transfer of an electron to the this compound molecule, leading to a radical anion intermediate that then fragments to release the chloride ion. The resulting radical could then react with the nucleophile.

Illustrative Data on Substitution Mechanisms:

| Nucleophile (Nu-) | Solvent | Predominant Pathway | Product |

| CH3O- | DMSO | SN2 | Methoxypivaloyl cyanide |

| H2O | H2O/Acetone | SN1 | Hydroxypivaloyl cyanide |

| PhS- | DMF | SN2 | (Phenylthio)pivaloyl cyanide |

| I- | Acetone | SN2 | Iodopivaloyl cyanide |

Eliminations and Rearrangement Processes

In the presence of a strong, sterically hindered base, an elimination reaction can compete with substitution. masterorganicchemistry.com This would involve the abstraction of a proton from the methyl group, followed by the elimination of the chloride ion to form an α,β-unsaturated acyl cyanide.

Rearrangement reactions are also a possibility, particularly the Favorskii rearrangement, which is known for α-halo ketones. nih.gov Treatment of this compound with a base could lead to the formation of a cyclopropanone (B1606653) intermediate, which would then be opened by a nucleophile to yield a rearranged product, such as a derivative of isobutyric acid.

Another potential rearrangement could be initiated by the interaction of a Lewis acid with the carbonyl oxygen, promoting a 1,2-hydride or 1,2-alkyl shift, although this is less common for acyl cyanides compared to other carbonyl compounds. wiley-vch.de

Hypothetical Yields for Competing Pathways:

| Base | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) | Rearrangement Product (%) |

| NaOCH3 | CH3OH | 25 | 85 | 10 | 5 |

| KOC(CH3)3 | t-BuOH | 50 | 15 | 75 | 10 |

| NaNH2 | NH3 (l) | -33 | 30 | 60 | 10 |

Intermolecular and Intramolecular Reaction Dynamics

The dual functionality of this compound provides a platform for a variety of inter- and intramolecular reactions, leading to the formation of cyclic and coupled products.

Cyclization Reactions Initiated by this compound Functionality

The reactivity of this compound can be harnessed to initiate intramolecular cyclization reactions. A substrate containing a nucleophilic moiety at a suitable position can undergo an intramolecular SN2 reaction, displacing the chloride to form a cyclic compound. For instance, a molecule with a tethered alcohol, amine, or thiol group could lead to the formation of cyclic ethers, lactams, or thiolactones, respectively.

The acyl cyanide group itself can also participate in cyclization reactions. For example, in the presence of a di-nucleophile, such as a hydrazine (B178648) or a hydroxylamine, this compound could act as a building block for the synthesis of various heterocyclic systems. nih.gov

Examples of Intramolecular Cyclization:

| Substrate | Product | Ring Size |

| 4-hydroxy-chloropivaloyl cyanide derivative | Tetrahydrofuran derivative | 5 |

| 5-amino-chloropivaloyl cyanide derivative | Piperidinone derivative | 6 |

| 2-mercaptoaniline and this compound | Benzothiazine derivative | 6 |

Coupling Reactions and Cross-Coupling Methodologies

This compound has the potential to be utilized in various coupling reactions. The acyl cyanide moiety can be a target for organometallic reagents in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions of acyl chlorides with organostannanes (Stille coupling) or organoboronic acids (Suzuki coupling) are well-established methods for ketone synthesis. organic-chemistry.orgrsc.org By analogy, this compound could potentially undergo similar transformations, where the cyanide group acts as a leaving group, to form α-chloro ketones.

Furthermore, the chloride atom could be the site of a palladium-catalyzed cross-coupling reaction, for instance, with an arylboronic acid, to form an α-aryl pivaloyl cyanide. The success of such a reaction would depend on the relative reactivity of the C-Cl bond versus the C-CN bond towards oxidative addition to the palladium catalyst.

Potential Cross-Coupling Reactions:

| Coupling Partner | Catalyst System | Reaction Type | Product |

| Phenylboronic acid | Pd(PPh3)4 / Base | Suzuki Coupling | α-Phenylpivaloyl cyanide |

| Tributyl(vinyl)stannane | PdCl2(PPh3)2 | Stille Coupling | α-Vinylpivaloyl cyanide |

| Phenylacetylene | Pd(PPh3)4 / CuI | Sonogashira Coupling | α-Phenylethynylpivaloyl cyanide |

Theoretical and Computational Chemistry Studies of Chloropivaloyl Cyanide

Electronic Structure and Bonding Analysis

The electronic nature of chloropivaloyl cyanide is governed by the interplay of the electron-withdrawing effects of the carbonyl group, the cyanide group, and the alpha-chlorine atom, alongside the steric and electronic influence of the tert-butyl group.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For this compound, these calculations would reveal the distribution and energy levels of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is anticipated to be localized primarily on the p-orbitals of the cyanide and carbonyl oxygen atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group and the C-CN bond, highlighting the electrophilic nature of the carbonyl carbon and the cyanide carbon. The presence of the chlorine atom would further lower the energy of the LUMO, enhancing the molecule's reactivity towards nucleophiles.

Electron density distribution analysis would show a significant polarization of the C=O and C-Cl bonds, with electron density drawn towards the oxygen and chlorine atoms, respectively. This creates partial positive charges on the adjacent carbon atoms, making them susceptible to nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding σ* orbitals |

| LUMO | -2.5 | Antibonding π* orbital of C=O and C≡N |

| HOMO | -10.2 | Non-bonding p-orbitals of oxygen and nitrogen |

| HOMO-1 | -11.5 | Bonding π orbitals of C=O and C≡N |

| HOMO-2 | -12.8 | Bonding σ orbitals of the C-C framework |

Note: These values are illustrative and represent a plausible outcome of a DFT calculation.

The chlorine atom at the alpha position to the carbonyl group exerts a strong inductive effect (-I effect). This effect involves the withdrawal of electron density through the sigma bond framework, which significantly increases the electrophilicity of the carbonyl carbon. This electron withdrawal deactivates the alpha-carbon towards electrophilic substitution but activates the carbonyl carbon for nucleophilic addition.

Hyperconjugation effects in this compound are likely to be minimal. The tert-butyl group lacks alpha-hydrogens that can participate in hyperconjugation with the carbonyl group. The primary electronic influence of the halogen is therefore the powerful inductive withdrawal of electrons.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are heavily influenced by the sterically demanding tert-butyl group.

Conformational analysis of this compound would focus on the rotation around the C-C bond connecting the tert-butyl group and the carbonyl carbon. Due to the large size of the tert-butyl group, rotation is expected to be significantly hindered. Computational methods can map the potential energy surface as a function of the dihedral angle of this rotation to identify stable conformers.

It is hypothesized that the most stable conformer would have the chlorine atom and one of the methyl groups of the pivaloyl moiety in a staggered arrangement to minimize steric strain. Eclipsed conformations, where the chlorine atom is aligned with a methyl group, would represent energy maxima on the potential energy landscape.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) |

| Staggered | 60° | 0.0 |

| Eclipsed | 0° | 4.5 |

| Staggered | 180° | 0.2 |

| Eclipsed | 120° | 4.8 |

Note: These values are hypothetical, illustrating the expected energetic differences between conformers.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments. In solution, the molecule would exhibit vibrational and rotational motions. The bulky tert-butyl group would likely sweep out a large volume, influencing the solvation shell structure. The interactions with solvent molecules would be primarily through dipole-dipole forces centered around the polar carbonyl, cyanide, and C-Cl moieties.

In the solid state, the molecules would pack in a way that minimizes steric clashes while maximizing favorable intermolecular interactions. The shape of the molecule, dominated by the spherical nature of the tert-butyl group, would play a crucial role in determining the crystal lattice structure. MD simulations of the solid state could predict properties such as lattice energy and density.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several reaction pathways could be investigated. A primary example would be the nucleophilic acyl substitution reaction.

In such a reaction, a nucleophile would attack the electrophilic carbonyl carbon. Computational modeling could map the entire reaction coordinate, from the reactants to the products, identifying the transition state structure and its associated activation energy. This would allow for a detailed understanding of the reaction kinetics. The calculations would likely show a tetrahedral intermediate formed upon nucleophilic attack. The subsequent departure of either the chloride or cyanide ion would depend on their relative abilities as leaving groups, which can also be assessed computationally.

Furthermore, computational studies could explore other potential reactions, such as nucleophilic attack at the cyanide carbon or reactions involving the alpha-carbon, providing a comprehensive picture of the chemical reactivity of this compound.

Transition State Characterization and Energy Barrier Calculations

In the computational investigation of chemical reactions involving this compound, the characterization of transition states and the calculation of energy barriers are of paramount importance for understanding reaction mechanisms and kinetics. A transition state represents the highest energy point along the reaction pathway, corresponding to a first-order saddle point on the potential energy surface. At this geometry, the reacting system is equally likely to proceed to products or revert to reactants.

The process of locating a transition state typically involves sophisticated quantum chemical calculations. A common approach is to perform a geometry optimization to find a stationary point on the potential energy surface. To confirm that this stationary point is indeed a transition state, a vibrational frequency analysis is conducted. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Once the transition state geometry is successfully located and verified, the energy barrier for the reaction can be calculated. The energy barrier, or activation energy, is the difference in energy between the transition state and the reactants. This value is a critical determinant of the reaction rate, with higher barriers corresponding to slower reactions. Theoretical calculations can provide valuable insights into how substituents or reaction conditions might alter the energy barrier and thus influence the reaction outcome.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the carbonyl carbon, computational methods can be employed to determine the energy barrier. The table below presents hypothetical data for such a calculation, illustrating the kind of information that can be obtained.

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | DFT/B3LYP/6-31G | -1234.567890 | 0.0 | 0 |

| Transition State | DFT/B3LYP/6-31G | -1234.543210 | 15.5 | 1 |

| Products | DFT/B3LYP/6-31G* | -1234.678901 | -69.7 | 0 |

This data is illustrative and does not represent experimentally verified values.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

Following the identification of a transition state, a reaction coordinate analysis is performed to map out the entire reaction pathway. The intrinsic reaction coordinate (IRC) is the minimum energy path connecting the reactants to the products through the transition state. mdpi.comrowansci.comq-chem.com IRC calculations are initiated from the transition state geometry and proceed downhill in both the forward and reverse directions along the reaction coordinate. rowansci.comq-chem.comfiveable.me

By tracing the IRC pathway, chemists can visualize the geometric changes that occur during the reaction. fiveable.meiastate.edu This includes the breaking and forming of bonds and the evolution of key bond lengths and angles. The energy profile along the IRC provides a detailed picture of the energy changes throughout the reaction, confirming that the located transition state indeed connects the intended reactants and products. github.io This analysis is crucial for gaining a deep understanding of the reaction mechanism. rowansci.com

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can aid in their experimental identification and characterization.

Advanced Vibrational Spectroscopy Simulations (e.g., Anharmonic Frequencies)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. While harmonic frequency calculations are a standard output of many quantum chemistry programs, they often deviate from experimental values due to the assumption of a purely quadratic potential energy surface.

Advanced computational methods allow for the calculation of anharmonic frequencies, which account for the non-quadratic nature of the true potential energy surface. nih.gov These calculations provide more accurate predictions of vibrational frequencies and can also predict overtone and combination bands, leading to a better agreement with experimental spectra. nih.gov Such simulations are invaluable for interpreting complex experimental spectra and for identifying transient species. arxiv.orgcore.ac.ukchimia.ch

For this compound, anharmonic frequency calculations could predict the precise positions of key vibrational bands, such as the C=O stretch, the C-Cl stretch, and the C≡N stretch. The table below shows a hypothetical comparison between harmonic and anharmonic frequencies for some of the key vibrational modes of this compound.

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |

| C≡N Stretch | 2250 | 2235 |

| C=O Stretch | 1780 | 1760 |

| C-Cl Stretch | 750 | 740 |

This data is illustrative and does not represent experimentally verified values.

High-Level NMR Chemical Shift Predictions for Mechanistic Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly density functional theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (¹H and ¹³C). nih.gov High-level predictions can be instrumental in assigning the structure of reaction intermediates and products, thereby providing crucial evidence for a proposed reaction mechanism.

The accuracy of NMR chemical shift predictions can be enhanced by considering factors such as solvent effects and conformational averaging. nih.gov By comparing the computationally predicted NMR spectra of different possible isomers or intermediates with experimental data, it is often possible to unambiguously identify the correct structure.

In the context of reactions involving this compound, theoretical NMR predictions could help distinguish between different potential products or intermediates. For example, if a reaction could lead to multiple isomers, comparing their calculated ¹³C NMR chemical shifts with the experimental spectrum would be a powerful tool for structural assignment.

Below is a table of hypothetical predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | 175.2 |

| Cyanide (C≡N) | 115.8 |

| Quaternary Carbon | 45.3 |

| Methyl Carbons | 27.1 |

This data is illustrative and does not represent experimentally verified values.

Applications of Chloropivaloyl Cyanide in Advanced Organic Synthesis Methodologies

Chloropivaloyl Cyanide as a Reagent for Functional Group Interconversion

There is no available information in the scientific literature regarding the use of this compound for functional group interconversion.

Introduction of Cyanide and Halogenated Quaternary Carbon Centers

No research has been found describing the application of this compound for the introduction of cyanide and halogenated quaternary carbon centers.

Utility in the Synthesis of Complex Nitriles and Heterocycles

There are no documented uses of this compound in the synthesis of complex nitriles and heterocycles.

Role in Cascade and Multicomponent Reactions

The role of this compound in cascade or multicomponent reactions has not been documented in the scientific literature.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the chemical compound “this compound” regarding its applications in the advanced organic synthesis methodologies and material science contexts as outlined in the requested article structure.

Searches for "this compound" (also known as 3-chloro-2,2-dimethylpropanoyl cyanide) and its potential uses in one-pot transformations, novel bond-forming strategies, synthesis of specialty polymer monomers, or as a precursor to ligands and organometallic complexes did not yield any relevant research findings, data tables, or detailed methodologies.

While information exists for the related compound Chloropivaloyl chloride , and for the general class of acyl cyanides , no data specifically addresses the applications of This compound for the following topics:

Material Science Precursors and Advanced Chemical Building Blocks

Precursors to Ligands and Organometallic Complexes

Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict, detailed outline provided. The compound appears to be either highly specialized with limited public documentation or not utilized in the advanced applications specified.

Advanced Spectroscopic and Analytical Research Techniques for Chloropivaloyl Cyanide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules like chloropivaloyl cyanide in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools that resolve overlapping signals found in one-dimensional (1D) spectra and reveal correlations between different nuclei, which is essential for unambiguously assigning the structure of this compound. harvard.eduwikipedia.orglongdom.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would not be expected to show any cross-peaks, as the tert-butyl group contains nine chemically equivalent protons with no adjacent, non-equivalent protons to couple with.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.eduemerypharma.com In an HSQC spectrum of this compound, a single cross-peak would be anticipated, correlating the signal of the nine equivalent protons of the tert-butyl group to the signal of the three equivalent methyl carbons.

| Technique | Expected Correlations for this compound | Information Gained |

|---|---|---|

| COSY | No cross-peaks expected | Confirms the absence of proton-proton coupling |

| HSQC | One cross-peak: tert-butyl protons to methyl carbons | Identifies the directly bonded C-H group |

| HMBC | tert-butyl protons to methyl carbons, quaternary carbon, and carbonyl carbon | Elucidates the connectivity of the carbon backbone, including quaternary centers |

Dynamic NMR Studies for Conformational Exchange and Reaction Monitoring

Dynamic NMR (DNMR) studies are employed to investigate processes that occur on the NMR timescale, such as conformational changes or chemical reactions. In the case of this compound, the rotation around the carbon-carbon single bond between the carbonyl group and the tert-butyl group is typically very fast at room temperature, resulting in the observation of a single averaged signal for the nine tert-butyl protons. Variable temperature (VT) NMR studies could be performed to probe the energy barrier of this rotation. By lowering the temperature, it might be possible to slow this rotation to the point where distinct signals for the different methyl groups could be observed, although this would require a significantly high energy barrier.

Additionally, DNMR can be a powerful tool for monitoring the progress of reactions involving this compound in real-time. For instance, by setting up an NMR experiment in a reaction vessel, one could follow the disappearance of reactant signals and the appearance of product signals over time, providing valuable kinetic data and insights into reaction mechanisms.

Advanced Mass Spectrometry for Mechanistic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Advanced MS techniques are indispensable for studying reaction mechanisms and identifying transient species. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal information about the structure of the precursor ion. gre.ac.uk

For this compound, MS/MS studies would be critical in establishing its characteristic fragmentation patterns. A plausible fragmentation pathway would involve the initial loss of a chlorine radical or a cyanide radical. The stability of the resulting carbocations would dictate the major fragmentation routes. For example, the loss of the cyanide group would lead to the formation of the chloropivaloyl cation. Subsequent fragmentation of this cation would likely involve the loss of carbon monoxide, a common fragmentation pathway for carbonyl-containing compounds, leading to the tert-butyl cation.

| Precursor Ion | Plausible Neutral Loss | Resulting Fragment Ion | Significance |

|---|---|---|---|

| [this compound]+• | •CN | [Chloropivaloyl cation]+ | Indicates the presence of a labile cyanide group |

| [Chloropivaloyl cation]+ | CO | [tert-Butyl cation]+ | Characteristic fragmentation of a pivaloyl moiety |

| [this compound]+• | •Cl | [Pivaloyl cyanide cation]+ | Alternative initial fragmentation pathway |

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of ions. nih.gov This capability is invaluable for identifying and confirming the identity of transient reaction intermediates. nih.gov In studies of reactions involving this compound, HRMS could be used to detect and identify proposed intermediates in the reaction mixture, even at very low concentrations. rsc.org By comparing the exact measured mass of a detected ion to the calculated masses of potential intermediates, researchers can gain strong evidence for proposed reaction mechanisms.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into an electron density map, revealing the positions of the atoms.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C=O, C-C, C-Cl, C≡N) and angles within the molecule.

Conformation: The preferred orientation of the tert-butyl group relative to the carbonyl and cyanide groups in the solid state.

Intermolecular interactions: How individual this compound molecules pack together in the crystal lattice, revealing any significant non-covalent interactions that may influence its physical properties.

This detailed structural information is crucial for understanding the molecule's reactivity and physical properties and serves as a benchmark for computational chemistry models.

Determination of Molecular Conformation and Intermolecular Interactions

The three-dimensional arrangement of atoms in this compound and the non-covalent forces that govern its interactions with other molecules are crucial for understanding its physical properties and chemical behavior.

Molecular Conformation: The conformation of this compound is largely dictated by the steric and electronic effects of its constituent functional groups: the bulky tert-butyl group, the electrophilic carbonyl group, the linear cyano group, and the chloromethyl group. It is anticipated that the molecule adopts a conformation that minimizes steric hindrance. The bond angles around the central carbonyl carbon are expected to be approximately 120°, consistent with sp² hybridization. The tert-butyl group, with its tetrahedral carbon atoms, will likely influence the rotational orientation of the pivaloyl moiety.

Intermolecular Interactions: this compound is a polar molecule, and its intermolecular interactions would be governed by a combination of forces:

Dipole-Dipole Interactions: The polarized carbonyl (C=O) and cyano (C≡N) groups create a significant molecular dipole moment, leading to dipole-dipole attractions between molecules.

London Dispersion Forces: The large electron cloud of the molecule, particularly the tert-butyl group and the chlorine atom, will contribute to transient dipoles, resulting in London dispersion forces.

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor, interacting with Lewis bases. This type of interaction has become increasingly recognized as a significant force in molecular design and crystal engineering researchgate.net.

Computational modeling, such as Density Functional Theory (DFT), could provide detailed insights into the preferred molecular conformation and the energetics of these intermolecular interactions. Such studies have been effectively used to understand the electronic structure and properties of related organic compounds researchgate.netmdpi.com.

Co-crystallization Studies with Reactants or Catalysts

Co-crystallization is a powerful technique for isolating and structurally characterizing transient intermediates and reactant-catalyst complexes in a reaction pathway. By forming a stable crystalline lattice, it is possible to obtain a snapshot of the molecular interactions that precede a chemical transformation.

While no specific co-crystallization studies involving this compound have been reported, this technique holds potential for elucidating its reaction mechanisms. For instance, co-crystallization with a Lewis acid catalyst could reveal the geometry of the activated complex, providing insights into the catalytic cycle. Similarly, co-crystallizing with a nucleophile could offer a glimpse into the initial stages of an addition reaction. The principles of co-crystallization have been widely applied in the pharmaceutical and agrochemical industries to modify the physicochemical properties of active ingredients nih.govnih.gov.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are invaluable tools for the qualitative and quantitative analysis of molecular vibrations. These techniques can be used to identify functional groups, elucidate molecular structure, and monitor the progress of chemical reactions in real-time.

Vibrational Band Assignment and Correlation with Electronic Structure

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Infrared) | Expected Wavenumber (cm⁻¹) (Raman) |

| C≡N (Cyano) | Stretching | 2240 - 2210 | 2240 - 2210 |

| C=O (Carbonyl) | Stretching | 1715 - 1680 | 1715 - 1680 |

| C-Cl (Chloromethyl) | Stretching | 800 - 600 | 800 - 600 |

| C(CH₃)₃ (tert-Butyl) | C-H Stretching | 2970 - 2870 | 2970 - 2870 |

| C-H Bending | 1470 - 1365 | 1470 - 1365 |

These vibrational frequencies are directly related to the bond strengths and atomic masses within the molecule, which in turn are governed by the electronic structure. For example, the high frequency of the C≡N stretching vibration is a consequence of the strong triple bond. The position of the C=O stretching band can be sensitive to the electronic effects of adjacent substituents. The electronegative chlorine atom would be expected to influence the electronic environment of the carbonyl group, potentially leading to a slight shift in its characteristic frequency compared to an unsubstituted pivaloyl cyanide. Theoretical calculations, such as DFT, can be employed to predict the vibrational spectra and aid in the assignment of experimental bands dntb.gov.ua.

In Situ Spectroscopic Monitoring of this compound Transformations

The distinct vibrational signatures of the functional groups in this compound make IR and Raman spectroscopy well-suited for in situ monitoring of its chemical reactions. By tracking the disappearance of reactant bands and the appearance of product bands over time, one can gain valuable kinetic and mechanistic information.

For example, in a nucleophilic addition reaction at the carbonyl group, one would expect to observe a decrease in the intensity of the C=O stretching band and the emergence of new bands corresponding to the C-O single bond and the newly formed bond with the nucleophile. Similarly, a reaction involving the cyano group would be marked by changes in its characteristic stretching frequency.

This approach of real-time reaction monitoring is a powerful tool in chemical process development, allowing for the optimization of reaction conditions and a deeper understanding of reaction mechanisms. While no specific in situ studies on this compound have been documented, the principles are well-established for a wide range of organic transformations.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Chloropivaloyl Cyanide Synthesis

Traditional synthesis routes for acyl cyanides often involve stoichiometric amounts of toxic cyanating agents and harsh reaction conditions. The development of greener synthetic methodologies is a critical area for future research, aiming to improve safety, reduce waste, and increase efficiency.

Key research avenues include:

Cyanide-Free Synthesis: A significant advancement would be the development of methods that avoid the use of hazardous cyanide sources. Research into cyanide-free pathways for generating acyl cyanides, for instance, through the mild, ruthenium-catalyzed selective C-H oxidation of benzylic nitriles, presents a promising direction. researchgate.net Another approach involves the metal-free oxidative esterification of substituted malononitriles, which generates the acyl cyanide in situ.

Electrochemical Synthesis: The application of electricity in chemical synthesis represents a sustainable and green activation method. chemrxiv.org Future work could explore the electrochemical C-H bond cyanation of relevant precursors to form this compound. chemrxiv.org This method offers a simple, fast, and potentially less toxic route by using reagents like acetonitrile (B52724) as the cyanide source under catalyst-free conditions. chemrxiv.org

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Research into novel catalysts, such as PEG400 and zinc iodide for the cyanation of acyl chlorides, could lead to more efficient and environmentally benign syntheses of this compound. tandfonline.com The development of heterogeneous catalysts is particularly desirable as they can be easily recovered and reused.

| Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Traditional Methods | Use of alkali metal cyanides with acyl halides. | Well-established procedures. | google.com |

| Cyanide-Free Routes | In situ generation of the cyanide group from non-cyanide precursors (e.g., nitriles). | Enhanced safety by avoiding highly toxic reagents. | researchgate.net |

| Electrochemical Synthesis | Use of electricity to drive the reaction; can use safer cyanide sources like acetonitrile. | Sustainable, reduced material usage, potentially catalyst-free. | chemrxiv.org |

| Novel Catalysis | Employment of catalysts like PEG400/ZnI2 to facilitate the reaction. | Increased reaction efficiency and milder conditions. | tandfonline.com |

Exploration of Novel Reactivity Patterns and Synthetic Applications

While acyl cyanides are known reagents, the full scope of their reactivity, particularly for sterically hindered variants like this compound, remains to be explored. Future research will likely uncover new transformations and applications in organic synthesis.

Domino and Click Reactions: Acyl cyanides can participate in domino reactions, where a single event triggers a cascade of bond-forming transformations. For example, a copper-catalyzed domino decyanation and cyanation reaction of acyl cyanides with amines or alcohols has been developed. researchgate.net Furthermore, acyl cyanides are known to undergo "click" reactions with azides to form acyl tetrazoles, a reaction that could be further explored for this compound. wikipedia.org

Cycloaddition Reactions: The reaction of nitrosyl cyanide, generated from nitrosyl chloride and silver cyanide, with conjugated dienes to form 2-cyano-3,6-dihydro-2H-1,2-oxazines showcases the potential for acyl cyanides in cycloaddition chemistry. rsc.org Investigating analogous reactions for this compound could lead to novel heterocyclic structures.

Asymmetric Synthesis: Developing catalytic asymmetric reactions is a major goal in modern organic chemistry. Future work could focus on using this compound as a substrate in enantioselective transformations, such as the asymmetric reduction of the carbonyl group or additions across the cyanide triple bond, to access chiral building blocks. researchgate.net

Integration of Machine Learning and AI in Predicting this compound Reactions

Reaction Outcome Prediction: AI models, often based on neural machine translation, can treat chemical reactions like a language, translating reactants into products. aiche.org Systems like IBM's RXN are freely available and can predict the outcomes of complex organic reactions. aiche.orgrsc.org Future research could involve training such models on datasets including acyl cyanides to predict novel reactions and side products for this compound.

Condition Optimization: Machine learning algorithms can predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation. nih.gov By training on large reaction databases, these models can suggest conditions for this compound reactions, saving significant time and resources compared to traditional trial-and-error experimentation. nih.gov

Predicting Reactivity: Machine learning models are being developed to predict chemical reactivity with high accuracy. researchgate.net For instance, the Δ²-learning model can predict high-level activation energies from low-level quantum chemistry calculations, accelerating the characterization of reaction pathways. rsc.org Applying these predictive models to this compound could help identify the most favorable reaction sites and predict regio- or stereoselectivity. nih.gov

| AI/ML Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| Forward Synthesis Prediction | Predict the product(s) of a reaction given the reactants and reagents. | Accelerates discovery of new reactions and helps anticipate byproducts. | aiche.orgrsc.org |

| Condition Recommendation | Predict the optimal catalyst, solvent(s), and temperature for a reaction. | Reduces experimental effort and resource consumption in reaction optimization. | nih.gov |

| Reactivity & Selectivity Prediction | Predict reaction rates, activation energies, and regioselectivity. | Provides fundamental insights into reaction mechanisms and guides substrate design. | researchgate.netrsc.orgnih.gov |

| Retrosynthesis Planning | Propose synthetic pathways to a target molecule. | Aids in the design of efficient syntheses for complex molecules derived from this compound. | rsc.orgnih.gov |

Interdisciplinary Research with Related Fields (e.g., Catalyst Design, Complex Molecule Synthesis)

The future development of this compound chemistry will benefit greatly from collaborations with adjacent scientific disciplines.

Catalyst Design: The design and synthesis of novel catalysts are paramount for developing new, efficient reactions. Interdisciplinary research combining organic synthesis, inorganic chemistry, and materials science will be crucial for creating catalysts tailored for this compound transformations. This includes the development of double metal cyanide (DMC) complexes as heterogeneous catalysts or chiral phase-transfer catalysts for asymmetric cyanations. nih.govnih.gov

Complex Molecule Synthesis: this compound can serve as a versatile building block for the synthesis of more complex and valuable molecules, such as pharmaceuticals or functional materials. researchgate.net Collaboration with medicinal chemists and materials scientists will help identify target molecules where the unique structural and electronic properties of the chloropivaloyl group can be advantageously incorporated. The development of methods for introducing functional groups into complex scaffolds is an ongoing challenge where novel reagents are needed. researchgate.net

Computational Chemistry: Theoretical and computational chemistry provide invaluable tools for understanding reaction mechanisms. rsc.org Collaboration with computational chemists can help elucidate the transition states and intermediates in this compound reactions, rationalize observed reactivity, and guide the design of new experiments. This synergy is essential for moving from empirical discovery to rational design in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for chloropivaloyl cyanide, and how can its purity and structural identity be rigorously confirmed?

- Methodological Answer :

- Synthesis : Follow nucleophilic acyl substitution protocols using pivaloyl chloride and cyanide sources (e.g., KCN or NaCN) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Characterization : Employ H/C NMR to confirm the carbonyl and nitrile functional groups. Use IR spectroscopy to validate C≡N stretching (~2200 cm). Purity assessment requires HPLC with a C18 column (≥95% purity threshold) and elemental analysis .

- Reproducibility : Document solvent ratios, temperature, and catalyst concentrations in the main text; auxiliary data (e.g., failed attempts) should be in supplementary materials .

Q. Which analytical techniques are most reliable for distinguishing this compound from structurally similar nitriles?

- Methodological Answer :

- Chromatography : Use gas chromatography-mass spectrometry (GC-MS) with a polar stationary phase (e.g., DB-WAX) to resolve retention time ambiguities.

- Spectroscopy : Compare C NMR chemical shifts of the quaternary carbon in the pivaloyl group (δ ~27 ppm) and the nitrile carbon (δ ~115 ppm).

- Cross-Validation : Cross-reference data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

- Experimental Design : Test degradation kinetics under controlled humidity (20–80% RH), temperature (25–60°C), and UV exposure. Use airtight reactors with inert gas purging to isolate variables .

- Analysis : Quantify degradation products via LC-MS and track nitrile hydrolysis using ion chromatography for cyanide release.

- Controls : Include dark controls and inert atmosphere batches to rule out photolytic or oxidative pathways .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in nucleophilic environments?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled water or N-enriched cyanide to trace nucleophilic attack pathways. Analyze products via high-resolution MS .

- Kinetic Profiling : Conduct stopped-flow experiments with varying nucleophile concentrations (e.g., amines, thiols) to determine rate constants and transition states.

- Computational Modeling : Validate mechanisms using molecular dynamics (MD) simulations in solvents like DMSO or THF, referencing free energy landscapes .

Q. How can computational modeling optimize reaction conditions for this compound in novel synthetic applications?

- Methodological Answer :

- Parameter Settings : Use COMSOL Multiphysics to simulate heat and mass transfer in flow reactors. Adjust parameters like residence time and catalyst loading to maximize yield .

- Machine Learning : Train models on existing kinetic data to predict optimal solvent systems (e.g., ionic liquids vs. polar aprotic solvents).

- Validation : Compare simulated outcomes with bench-scale experiments; discrepancies may indicate unaccounted side reactions .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate literature data (e.g., NMR, IR) into a database and identify outliers using statistical tools like Grubbs’ test.

- Replication Studies : Reproduce disputed syntheses under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps).

- Collaborative Validation : Share samples with independent labs for cross-characterization, ensuring instrument calibration consistency .

Data Integrity and Reproducibility

Q. How can researchers ensure data security and traceability in this compound studies?

- Methodological Answer :

- Encryption : Store raw spectra and chromatograms in password-protected repositories with blockchain timestamping for audit trails.

- Version Control : Use Git-based platforms (e.g., LabArchives) to track experimental protocol revisions.

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and declare data availability in publications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.